molecular formula C16H16INO3S B3716728 ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3716728
M. Wt: 429.3 g/mol
InChI Key: OQHBVXZUUICYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of benzamides and thiophenes This compound is characterized by the presence of an ethyl ester group, an iodinated benzamide moiety, and a dimethyl-substituted thiophene ring

Preparation Methods

The synthesis of ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes or other cellular components, affecting their function .

Comparison with Similar Compounds

ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an iodinated benzamide moiety with a dimethyl-substituted thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-7-5-6-8-12(11)17/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHBVXZUUICYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 2-(2-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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